
2-Methyl-4-phenoxy-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 2-Methyl-4-phenoxy-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyrimidine is a synthetic molecule that appears to be related to various pharmacologically active pyrimidine derivatives. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related pyrimidine compounds with potential pharmacological applications, such as antiemetic, tranquilizing, analgesic, antiserotonin, and musculotropic-spasmolytic properties , as well as immunosuppressive activity . These properties suggest that the compound may also possess similar biological activities, which could be of interest in the development of new therapeutic agents.
Synthesis Analysis
The synthesis of related pyrimidine compounds typically involves the nucleophilic attack of amines on a trichloropyrimidine precursor . This method allows for the introduction of various substituents into the pyrimidine scaffold, which can significantly alter the compound's pharmacological profile. The synthesis of a related compound, 2-chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl) pyrimidine, involves a two-step process starting from 2,4,6-trichloropyrimidine, including nucleophilic substitution and coupling reactions, with a total yield of up to 44.6% . This suggests that a similar approach could be used for the synthesis of 2-Methyl-4-phenoxy-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyrimidine, with potential optimization steps to improve yield and purity.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is crucial in determining their pharmacological properties. For instance, the title compound in one of the papers features a pyrimidine ring with a methoxyphenyl substituent and a quinoline ring system, where the dihedral angles between these rings influence the molecule's conformation and, potentially, its biological activity . Although the exact angles and conformation of 2-Methyl-4-phenoxy-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyrimidine are not provided, it is likely that the spatial arrangement of its substituents plays a significant role in its interaction with biological targets.
Chemical Reactions Analysis
The chemical reactivity of pyrimidine derivatives can be influenced by the nature of their substituents. The papers do not provide specific reactions for the compound , but they do indicate that pyrimidine derivatives can undergo nucleophilic substitution reactions . This type of reaction is often used to introduce various functional groups into the pyrimidine ring, which can modify the compound's chemical properties and biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives, such as solubility, melting point, and stability, are important for their practical application as pharmacological agents. While the papers do not provide specific data on the physical and chemical properties of 2-Methyl-4-phenoxy-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyrimidine, they do describe the synthesis and structural characterization of related compounds . These properties are typically characterized using techniques such as NMR and MS spectrum , and they are essential for understanding the compound's behavior in biological systems and for the formulation of drug products.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
Heterocyclic Compound Synthesis : A study by Abu‐Hashem et al. (2020) highlights the synthesis of novel heterocyclic compounds derived from visnagenone and khellinone, demonstrating anti-inflammatory and analgesic activities. These compounds, including derivatives of thiazolopyrimidines, exhibit selective inhibition of cyclooxygenase enzymes, underscoring their potential in developing new therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antitumor Activity : Research by Hafez & El-Gazzar (2017) on thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives showcases the synthesis and evaluation of these compounds for antitumor activity. Some of these derivatives displayed potent anticancer activity against various human cancer cell lines, comparable to the standard drug doxorubicin, highlighting the significance of pyrimidine derivatives in cancer research (Hafez & El-Gazzar, 2017).
VEGFR3 Inhibition for Cancer Treatment : A novel series of thieno[2,3-d]pyrimidine derivatives has been identified as selective inhibitors of vascular endothelial growth factor receptor 3 (VEGFR3), a target in cancer therapy. Compound 38k, in particular, showed significant inhibitory effects on the proliferation and migration of cancer cells, indicating its potential as a therapeutic agent for metastatic breast cancer (Li et al., 2021).
Antimicrobial Activity : The dithiocarbamate derivatives bearing thiazole/benzothiazole rings, synthesized from 4-(2-pyrimidinyl)piperazine, have been evaluated for their antimicrobial activity. Compounds with significant antimicrobial properties were identified, suggesting their potential application in addressing microbial resistance (Yurttaş et al., 2016).
PPARpan Agonist Synthesis : An efficient synthesis process for a potent PPARpan agonist, showcasing the utility of pyrimidine derivatives in modulating peroxisome proliferator-activated receptors, important targets for metabolic disorders treatment (Guo et al., 2006).
Eigenschaften
IUPAC Name |
2-methyl-4-phenoxy-6-(4-thiophen-2-ylsulfonylpiperazin-1-yl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3S2/c1-15-20-17(14-18(21-15)26-16-6-3-2-4-7-16)22-9-11-23(12-10-22)28(24,25)19-8-5-13-27-19/h2-8,13-14H,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSAFUCMIVCYPGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC2=CC=CC=C2)N3CCN(CC3)S(=O)(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4-phenoxy-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyrimidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


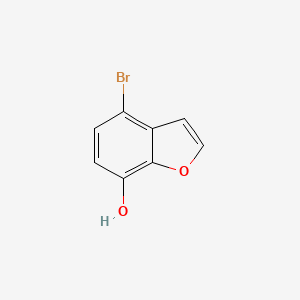
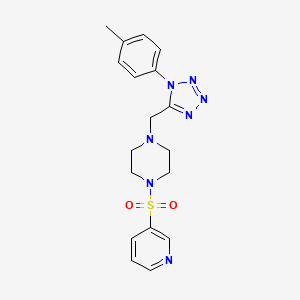
![4-(3-bromophenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione](/img/structure/B2505492.png)
![1-({1-[(2,4-dimethylphenoxy)acetyl]-3,5-dimethyl-1H-pyrazol-4-yl}sulfonyl)-4-methylpiperidine](/img/structure/B2505493.png)
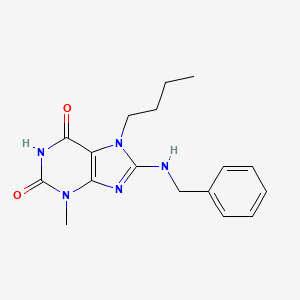
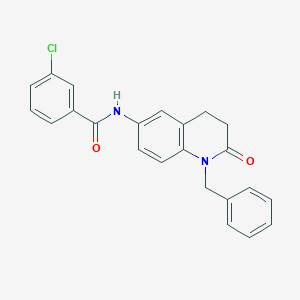
![2-[8-(4-chlorophenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2505501.png)
![2-methyl-1,5,6,7-tetrahydro-9H-dipyrrolo[1,2-a:3',2'-d]pyrimidin-9-one](/img/structure/B2505503.png)
![Ethyl 2-[[2-(azidomethyl)morpholin-4-yl]methyl]-1,3-thiazole-4-carboxylate](/img/structure/B2505505.png)

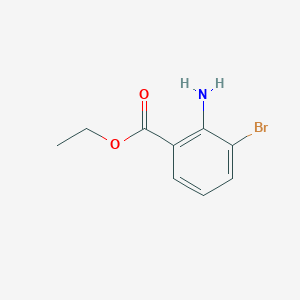
![3,5-dimethyl-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide](/img/structure/B2505509.png)
